2-((4-Oxospiro[chroman-2,1'-cyclohexan]-7-yl)oxy)acetic acid
Overview
Description
2-((4-Oxospiro[chroman-2,1’-cyclohexan]-7-yl)oxy)acetic acid is a complex organic compound characterized by its unique spirocyclic structure This compound features a chroman ring fused to a cyclohexane ring, with an acetic acid moiety attached via an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Oxospiro[chroman-2,1’-cyclohexan]-7-yl)oxy)acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chroman Ring: The chroman ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic conditions.
Spirocyclization: The chroman intermediate undergoes a spirocyclization reaction with a cyclohexanone derivative, forming the spirocyclic structure.
Introduction of the Oxo Group: The oxo group at the 4-position of the chroman ring can be introduced via an oxidation reaction using reagents such as pyridinium chlorochromate (PCC) or Jones reagent.
Etherification: The final step involves the etherification of the chroman-cyclohexane intermediate with chloroacetic acid under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of 2-((4-Oxospiro[chroman-2,1’-cyclohexan]-7-yl)oxy)acetic acid may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-((4-Oxospiro[chroman-2,1’-cyclohexan]-7-yl)oxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to convert the oxo group to a hydroxyl group, altering the compound’s reactivity.
Esterification: The carboxylic acid moiety can undergo esterification reactions with alcohols to form esters.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), Jones reagent, or potassium permanganate.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or sulfonates in the presence of a base.
Esterification: Alcohols and acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of ether derivatives.
Esterification: Formation of esters.
Scientific Research Applications
2-((4-Oxospiro[chroman-2,1’-cyclohexan]-7-yl)oxy)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of novel drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-((4-Oxospiro[chroman-2,1’-cyclohexan]-7-yl)oxy)acetic acid involves its interaction with specific molecular targets and pathways. The oxo group and the spirocyclic structure play crucial roles in its reactivity and binding affinity. The compound may act as an enzyme inhibitor, receptor modulator, or signaling pathway regulator, depending on the context of its application.
Comparison with Similar Compounds
Similar Compounds
- 2-((4-Oxospiro[chroman-2,1’-cyclohexan]-6-yl)oxy)acetic acid
- 2-((4-Oxospiro[chromane-2,1’-cyclohexan]-6-yl)oxy)acetic acid
Uniqueness
2-((4-Oxospiro[chroman-2,1’-cyclohexan]-7-yl)oxy)acetic acid is unique due to its specific spirocyclic structure and the position of the oxo group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-(4-oxospiro[3H-chromene-2,1'-cyclohexane]-7-yl)oxyacetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O5/c17-13-9-16(6-2-1-3-7-16)21-14-8-11(4-5-12(13)14)20-10-15(18)19/h4-5,8H,1-3,6-7,9-10H2,(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVUKQYABAYIDRC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CC(=O)C3=C(O2)C=C(C=C3)OCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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